4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one
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Overview
Description
4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxyethyl group attached to the quinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-chloroethyl benzyl ether with a quinoline derivative under basic conditions can yield the desired product.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Quinoline derivatives are known for their antimicrobial and antimalarial activities, making this compound a potential candidate for biological studies.
Medicine: It may be investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: This compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to intercalate with DNA, inhibit topoisomerase enzymes, and disrupt cellular processes, which can contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinolin-2(1H)-one: A simpler derivative without the benzyloxyethyl and methyl groups.
Uniqueness
4-[2-(Benzyloxy)ethyl]-3-methylquinolin-2(1H)-one is unique due to the presence of the benzyloxyethyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This structural modification can enhance its solubility, bioavailability, and interaction with molecular targets.
Properties
CAS No. |
61305-01-9 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-methyl-4-(2-phenylmethoxyethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C19H19NO2/c1-14-16(11-12-22-13-15-7-3-2-4-8-15)17-9-5-6-10-18(17)20-19(14)21/h2-10H,11-13H2,1H3,(H,20,21) |
InChI Key |
CAMSPWKZZNKEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)CCOCC3=CC=CC=C3 |
Origin of Product |
United States |
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